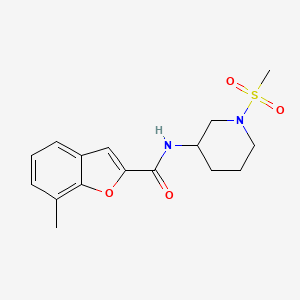
7-methyl-N-(1-methylsulfonylpiperidin-3-yl)-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-methyl-N-(1-methylsulfonylpiperidin-3-yl)-1-benzofuran-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known by its chemical name, MP-10, and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of MP-10 is not fully understood, but it is believed to act on the brain's reward system. MP-10 has been shown to increase the release of dopamine, a neurotransmitter that is associated with pleasure and reward. This effect is thought to contribute to the anxiolytic and anti-addictive properties of MP-10.
Biochemical and Physiological Effects:
MP-10 has been shown to have various biochemical and physiological effects. In animal studies, MP-10 has been shown to decrease anxiety-like behavior and reduce the reinforcing effects of drugs of abuse. Additionally, MP-10 has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of MP-10 for lab experiments is its high potency and selectivity. MP-10 has been shown to have a high affinity for its target receptors, making it a useful tool for studying the brain's reward system. However, one limitation of MP-10 is its potential for abuse. Due to its anxiolytic and anti-addictive properties, MP-10 may be attractive to individuals seeking to self-medicate or abuse drugs.
Orientations Futures
There are several potential future directions for research on MP-10. One area of interest is the development of new drugs based on the structure of MP-10. Researchers may also investigate the potential use of MP-10 as a treatment for other medical conditions, such as post-traumatic stress disorder (PTSD) and chronic pain. Additionally, future research may focus on the long-term effects of MP-10 on the brain and behavior.
Méthodes De Synthèse
The synthesis of MP-10 involves the reaction of 7-methyl-1-benzofuran-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(1-methylsulfonylpiperidin-3-yl) amine to yield MP-10.
Applications De Recherche Scientifique
MP-10 has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, MP-10 has been shown to have anxiolytic and anti-addictive properties. In pharmacology, MP-10 has been studied for its potential use as a therapeutic agent for various medical conditions, including depression and anxiety disorders. In medicinal chemistry, MP-10 has been studied for its potential use as a lead compound for the development of new drugs.
Propriétés
IUPAC Name |
7-methyl-N-(1-methylsulfonylpiperidin-3-yl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-11-5-3-6-12-9-14(22-15(11)12)16(19)17-13-7-4-8-18(10-13)23(2,20)21/h3,5-6,9,13H,4,7-8,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIKVOASZILJMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(O2)C(=O)NC3CCCN(C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-N-(1-methylsulfonylpiperidin-3-yl)-1-benzofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bicyclo[2.2.1]hept-5-enyl-(4-phenylpiperazin-1-yl)methanone](/img/structure/B7535399.png)
![1-[(1-Benzylpiperidin-4-yl)methyl]-3-(4,5-dimethyl-1,3-oxazol-2-yl)urea](/img/structure/B7535405.png)
![1-(4,5-Dimethyl-1,3-oxazol-2-yl)-3-[1-(pyridin-2-ylmethyl)piperidin-4-yl]urea](/img/structure/B7535408.png)
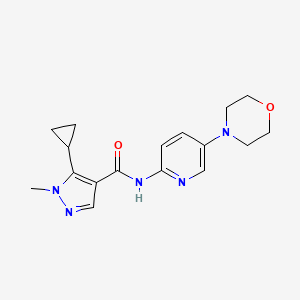

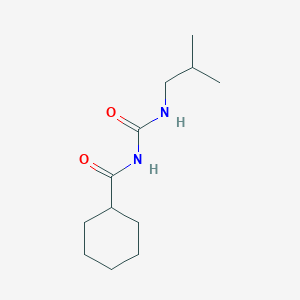
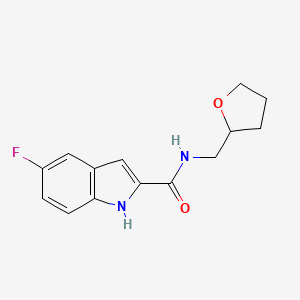
![(4-Oxopyrimido[2,1-b][1,3]benzothiazol-2-yl)methyl 2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetate](/img/structure/B7535454.png)
![2-(2,3-dihydroindol-1-yl)-N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]propanamide](/img/structure/B7535461.png)
![N'-(5,6-dimethyl-2-pyridin-3-ylthieno[2,3-d]pyrimidin-4-yl)-1-(furan-2-yl)-N,N-dimethylethane-1,2-diamine](/img/structure/B7535473.png)
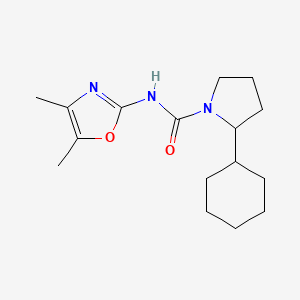
![3-methyl-N-[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]benzamide](/img/structure/B7535489.png)
![4,5-Dichloro-2-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one](/img/structure/B7535496.png)
